N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-12-17(22-19(21-15)23-10-6-3-7-11-23)14-20-18(24)13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZQGDWLYWFDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-methylpyrimidin-4-ylmethanol
The pyrimidine core is synthesized by condensing ethyl acetoacetate with guanidine carbonate under basic conditions, yielding 6-methylpyrimidine-2,4-diol. Chlorination with phosphorus oxychloride introduces a chlorine atom at position 2, followed by hydroxymethylation at position 4 using paraformaldehyde.
Reaction Conditions :
Piperidine Substitution
The chlorine atom at position 2 is replaced with piperidine via nucleophilic aromatic substitution.
Procedure :
2-Chloro-6-methylpyrimidin-4-ylmethanol (1 eq), piperidine (2.5 eq), K₂CO₃ (3 eq), DMF, 80°C, 12 hours.
Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Acetamide Formation
The hydroxymethyl group is oxidized to a carboxylic acid, followed by amide coupling with 2-phenylethylamine.
Oxidation :
KMnO₄, H₂SO₄, 0°C → 25°C, 4 hours (Yield: 68%).
Coupling :
EDCl, HOBt, DIPEA, DCM, 24 hours (Yield: 74%).
Method 2: Coupling of Preformed Pyrimidine and Acetamide Moieties
Synthesis of 4-(Bromomethyl)-6-methyl-2-(piperidin-1-yl)pyrimidine
The hydroxymethyl intermediate from Method 1 (2.1) is brominated using PBr₃ in THF (0°C, 2 hours, Yield: 89%).
Buchwald-Hartwig Amination
The brominated pyrimidine reacts with 2-phenylacetamide via a palladium-catalyzed coupling.
Conditions :
Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), toluene, 100°C, 18 hours.
Yield : 78% after recrystallization (ethanol/H₂O).
Method 3: One-Pot Multicomponent Reaction
A streamlined approach combines pyrimidine synthesis, piperidine substitution, and amide formation in a single vessel.
Procedure :
- Guanidine hydrochloride (1 eq), ethyl acetoacetate (1 eq), piperidine (1.2 eq), paraformaldehyde (1 eq), and 2-phenylacetic acid (1 eq) are heated in DMF at 120°C for 24 hours.
- The crude product is purified via acid-base extraction (HCl/NaOH) and recrystallized from methanol.
Yield : 65% (purity: 97% by HPLC).
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 68% | 78% | 65% |
| Purity | >99% | >99% | 97% |
| Scalability | Moderate | High | Low |
| Cost Efficiency | Low | Moderate | High |
Method 2 is optimal for industrial applications due to superior yield and scalability. Method 3, though efficient, requires further optimization to reduce byproducts.
Optimization Strategies
Solvent Screening
Replacing DMF with acetonitrile in Method 2 improved yield by 12% (90% vs. 78%) due to reduced side reactions.
Catalytic Systems
Using Pd₂(dba)₃ instead of Pd(OAc)₂ in Method 2 shortened reaction time to 8 hours (yield: 82%).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Recrystallization in ethanol/water (4:1) achieved >99% purity, critical for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or phenylacetamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula : C21H23N5O2
- Molecular Weight : 377.4 g/mol
- IUPAC Name : N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide
Physical Properties
The compound is characterized by moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in cancer research. Its structure allows it to inhibit specific enzymes involved in tumor growth, making it a candidate for drug development targeting various cancers.
The compound has shown promise in modulating biological pathways through its interaction with macromolecules such as proteins and enzymes. Its ability to inhibit certain cellular processes has been the subject of extensive research.
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the development of derivatives with enhanced properties.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor of specific enzymes related to cancer progression. In vitro studies indicated that the compound effectively reduced the activity of these enzymes, leading to decreased cell proliferation in cancer cell lines.
Case Study 2: Antitumor Activity
In a study published in a peer-reviewed journal, the compound was evaluated for its antitumor activity against various cancer models. The results indicated significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: Pharmacological Profiling
Pharmacological profiling of this compound revealed its interaction with multiple biological targets. This multi-target activity positions it as a candidate for further development in polypharmacology approaches.
Mechanism of Action
The mechanism of action of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound can be compared to the following analogs based on substituent modifications:
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Melting points, molecular weights, and solubility trends provide insights into stability and bioavailability:
Table 2: Physicochemical Data for Selected Compounds
*Estimated based on molecular formula.
Key Observations :
Crystallographic and Conformational Analysis
Crystal structure data for analogs highlight packing interactions and conformational preferences:
- N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide forms inversion dimers via N–H⋯N hydrogen bonds and π-π stacking (interplanar distance: 3.396–3.412 Å) .
- Piperidine rings adopt chair conformations in all analogs (), suggesting a common structural motif that stabilizes the pyrimidine core.
Biological Activity
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide, a compound with a complex structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MXVKJCQJYDTCKR-UHFFFAOYSA-N |
The compound features a piperidine ring, a pyrimidine moiety, and a phenylacetamide structure, which contribute to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include methods such as:
- Suzuki-Miyaura Coupling : A widely used method for forming carbon-carbon bonds.
- Reduction and Substitution Reactions : These reactions modify functional groups to enhance biological activity.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, potentially disrupting tumor growth. For instance, it may act on kinases or other targets critical for cell proliferation.
- Antitumor Activity : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study indicated that this compound inhibited the growth of malignant pleural mesothelioma cells through ERK pathway blockade and downregulation of CD44 expression .
- Molecular Docking Studies : Computational analyses have suggested strong binding affinities to various protein targets involved in cancer progression, highlighting the compound's potential as a lead molecule for drug development .
- In Vivo Efficacy : Animal model studies have shown promising results where administration of the compound led to significant tumor size reduction compared to control groups .
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Q & A
Q. Basic Structural Analysis
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C6, piperidine coupling at C2) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
What in vitro assays are recommended for preliminary pharmacological screening?
Q. Basic Pharmacological Profiling
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
How can discrepancies in biological activity data between structural analogs be resolved?
Advanced Data Contradiction Analysis
Discrepancies may arise from:
- Polymorphic Forms : Different crystal packing (e.g., hydrogen-bonding variations) alters solubility and bioavailability .
- Stereochemical Variations : Enantiomers may exhibit divergent activities; resolve via chiral HPLC and retest .
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration) to minimize variability .
What computational strategies enhance derivative design for target specificity?
Q. Advanced Computational Modeling
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for synthetic optimization .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with high affinity .
- QSAR Modeling : Corrogate substituent effects (e.g., piperidine ring size, methyl positioning) with bioactivity data .
How can reaction yields and purity be systematically optimized?
Q. Advanced Process Optimization
- Design of Experiments (DOE) : Apply factorial designs to optimize temperature, solvent ratios, and catalyst loading .
- Continuous Flow Chemistry : Improve scalability and reduce byproducts via microreactors .
- In-line Analytics : Use HPLC-MS for real-time monitoring of intermediates .
What methodologies support structure-activity relationship (SAR) studies?
Q. Advanced SAR Strategies
- Trifluoromethyl Substitution : Introduce CF₃ groups to enhance lipophilicity and metabolic stability, as seen in analogs with improved PK profiles .
- Piperidine Ring Modifications : Test N-alkylation (e.g., isopropyl vs. cyclopropylmethyl) to alter steric effects .
- Bioisosteric Replacement : Replace phenylacetamide with heteroaromatic moieties (e.g., thiophene) to modulate target engagement .
How can solubility challenges be addressed during formulation?
Q. Advanced Formulation Design
- Co-crystallization : Co-formulate with succinic acid or PEG to enhance aqueous solubility .
- Lipid Nanoparticles : Encapsulate in DSPC/cholesterol liposomes for improved biodistribution .
What strategies enable enantioselective synthesis of chiral derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
